

An In-depth Technical Guide to Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2,4-dimethylpyrimidine-5-carboxylate

Cat. No.: B1296358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate** (CAS No. 2226-86-0). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physical characteristics, a detailed experimental protocol for its synthesis, and predicted spectral data to aid in its identification and characterization. While experimental data on its biological activity is not currently available, its structural similarity to other pyrimidine derivatives suggests potential applications in medicinal chemistry.

Chemical Identity and Physical Properties

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula $C_9H_{12}N_2O_2$ and a molecular weight of 180.2 g/mol .[\[1\]](#)[\[2\]](#) While experimentally determined physical properties such as melting and boiling points are not readily available in the literature, computational predictions can provide valuable estimates for handling and purification purposes.

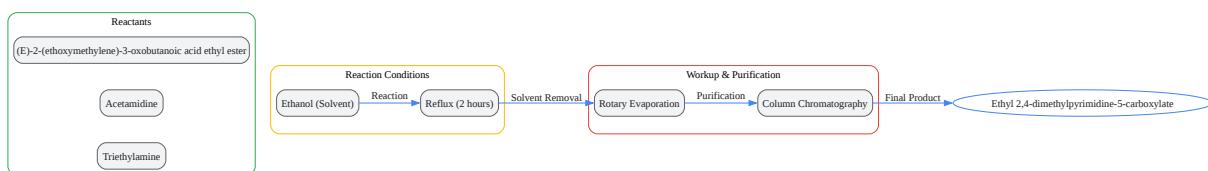
Table 1: Physical and Chemical Properties of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**

Property	Value	Source
CAS Number	2226-86-0	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1] [2]
Molecular Weight	180.2 g/mol	[1] [2]
Appearance	Brown oil (as per synthesis)	[2]
Purity Specification	≥ 95%	[1]
Storage	Store long-term in a cool, dry place.	[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate** has been reported.[\[2\]](#) The synthesis involves the reaction of (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester with acetamidine in the presence of triethylamine.

Materials and Reagents


- (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester
- Acetamidine
- Triethylamine
- Ethanol
- Ethyl acetate
- Petroleum ether

Experimental Procedure

- To a dry 250 mL single-necked flask, add (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester (22 g, 0.12 mol).

- Dissolve the starting material in ethanol (50 mL).
- Add acetamidine (10 g, 0.11 mol) and triethylamine (11 g, 0.11 mol) to the reaction mixture.
- Heat the reaction solution to reflux and maintain stirring for 2 hours.
- Upon completion of the reaction (monitored by TLC), remove the ethanol by rotary evaporation.
- Purify the resulting residue by column chromatography using a mixture of ethyl acetate and petroleum ether (9:10) as the eluent.
- The final product, **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**, is obtained as a brown oil (10 g, 50% yield).[2]

Synthesis Workflow

[Click to download full resolution via product page](#)

Synthesis of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

Spectral Data (Predicted)

Due to the limited availability of experimentally obtained spectra, the following data has been generated using computational prediction tools to assist in the characterization of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.9	s	1H	Pyrimidine C6-H
~4.3	q	2H	-OCH ₂ CH ₃
~2.7	s	3H	Pyrimidine C2-CH ₃
~2.6	s	3H	Pyrimidine C4-CH ₃
~1.4	t	3H	-OCH ₂ CH ₃

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum indicates the chemical environments of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)	Assignment
~168	C=O (ester)
~165	Pyrimidine C2
~160	Pyrimidine C4
~158	Pyrimidine C6
~115	Pyrimidine C5
~61	-OCH ₂ CH ₃
~25	Pyrimidine C2-CH ₃
~20	Pyrimidine C4-CH ₃
~14	-OCH ₂ CH ₃

IR Spectrum (Predicted)

The predicted infrared spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Functional Group
~2980	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1580, ~1540	C=N, C=C stretch (pyrimidine ring)
~1250	C-O stretch (ester)

Mass Spectrum (Predicted)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 180.

Biological Activity

Currently, there is no published data on the biological activity or signaling pathways associated with **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**. However, the pyrimidine scaffold is a common feature in many biologically active compounds, including anticancer and antimicrobial agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological applications.

Conclusion

This technical guide consolidates the available information on **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**. While a reliable synthesis protocol is established, a significant gap exists in the experimental characterization of its physical and spectral properties. The provided predicted data serves as a useful reference for researchers. The absence of biological activity data presents an opportunity for future investigations into the potential of this compound and its derivatives in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2226-86-0 Ethyl 2,4-dimethylpyrimidine-5-carboxylate AKSci 1268AB [aksci.com]
- 2. ETHYL-2,4-DIMETHYL-5-PYRIMIDINE CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2,4-dimethylpyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296358#physical-properties-of-ethyl-2-4-dimethylpyrimidine-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com